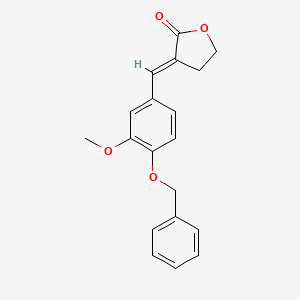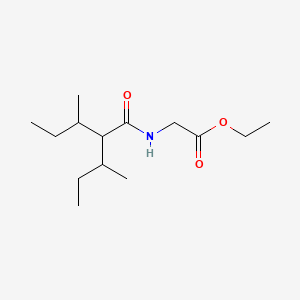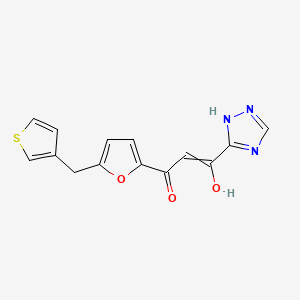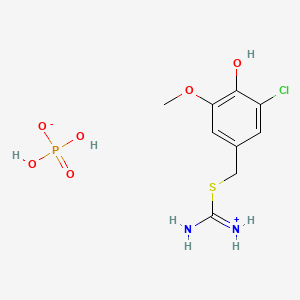
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate is a chemical compound with the molecular formula C9H14ClN2O6PS and a molecular weight of 344.71 g/mol. It is characterized by the presence of a chlorinated benzyl group, a hydroxy group, a methoxy group, and an isothiouronium group, all attached to a phosphate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate typically involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzyl chloride with thiourea in the presence of a suitable base, followed by phosphorylation with phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isothiouronium group can be reduced to form thiourea derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The isothiouronium group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated benzyl group may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.
Comparación Con Compuestos Similares
2-(3-Chloro-4-hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate can be compared with other similar compounds, such as:
2-(3-Chloro-4-hydroxybenzyl)isothiouronium dihydrogen phosphate: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Chloro-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-(4-Hydroxy-5-methoxybenzyl)isothiouronium dihydrogen phosphate: Lacks the chlorine atom, which may alter its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
85422-96-4 |
|---|---|
Fórmula molecular |
C9H14ClN2O6PS |
Peso molecular |
344.71 g/mol |
Nombre IUPAC |
[amino-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylsulfanyl]methylidene]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C9H11ClN2O2S.H3O4P/c1-14-7-3-5(4-15-9(11)12)2-6(10)8(7)13;1-5(2,3)4/h2-3,13H,4H2,1H3,(H3,11,12);(H3,1,2,3,4) |
Clave InChI |
AWXDPELYNAZMCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CSC(=[NH2+])N)Cl)O.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


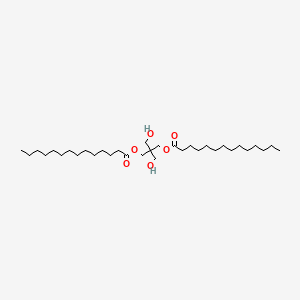
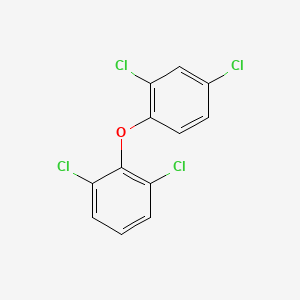

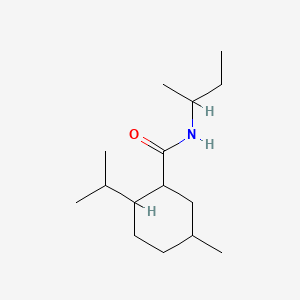
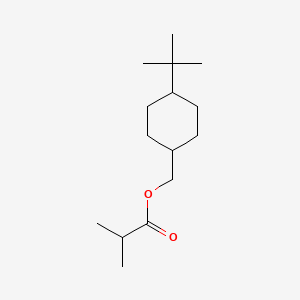

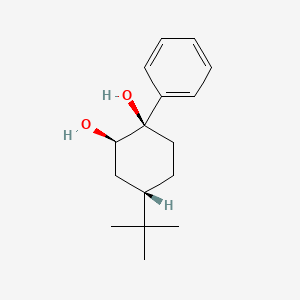

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

